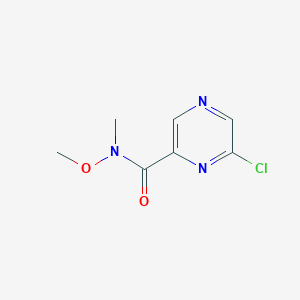

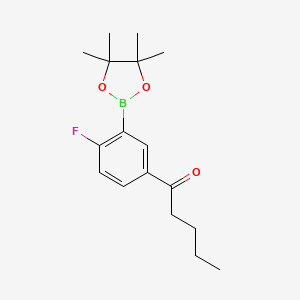

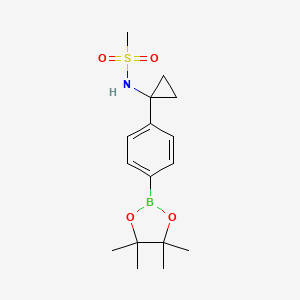

![molecular formula C9H8F2N2S B1393233 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine CAS No. 1286728-37-7](/img/structure/B1393233.png)

3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine

Übersicht

Beschreibung

Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring . Thiazoles are part of many important drugs and molecules. For example, they are present in vitamin B1 (thiamine) and many pharmaceuticals .

Synthesis Analysis

Thiazoles can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides . Another method involves the cyclization of β-aminovinyl ketones .Molecular Structure Analysis

Thiazole is a planar molecule. The sulfur atom is in the 1-position and the nitrogen atom is in the 3-position of the ring . The aromaticity of the thiazole ring allows for the free movement of pi (π) electrons, which contributes to its chemical reactivity .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including nucleophilic reactions at carbon 2, electrophilic reactions at nitrogen, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

Thiazoles are typically yellow, light-sensitive crystals that have a pyridine-like odor . They are soluble in alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate in synthesizing a diverse set of trifluoromethyl heterocycles, including thiazoles, through key rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Antimicrobial Activity Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine, which closely relate to the chemical structure , have shown significant antimicrobial activity against Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).

Cycloaddition and Cyclocondensation Reactions Methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, another closely related compound, exhibits interesting behavior in cycloaddition and cyclocondensation reactions, leading to the synthesis of various heterocyclic derivatives (Sokolov et al., 2012).

Peptide Synthesis Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound structurally similar to 3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine, is used in peptide synthesis, particularly for potential proteinase inhibitors (Angelastro et al., 1992).

HOMO-LUMO Gap and Reactivity Studies 3-Phenylbenzo[d]thiazole-2(3H)-imine, a derivative, has been studied for its HOMO-LUMO gap and global reactivity descriptors, contributing to the understanding of molecular structures and stability in solution and gas phases (Miar et al., 2021).

Photochemically Induced Rearrangement Ethyl 3-azido-4,6-difluorobenzoate, structurally similar to the compound , undergoes photochemical rearrangement, yielding new compounds through a ketenimine intermediate. Such reactions are significant in understanding photochemical behaviors of complex molecules (Andersson et al., 2017).

Organic Electronics Thiazole-based organic semiconductors, where thiazole acts as an electron-accepting heterocycle, are critical in the development of high-performance organic electronic devices (Lin et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethyl-4,6-difluoro-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2S/c1-2-13-8-6(11)3-5(10)4-7(8)14-9(13)12/h3-4,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDBIANSCIUQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2SC1=N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

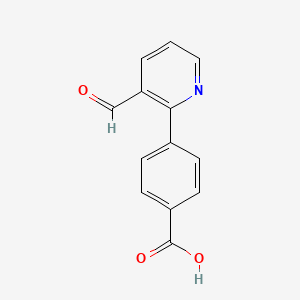

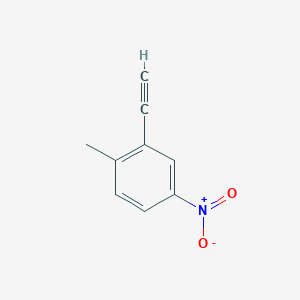

![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)

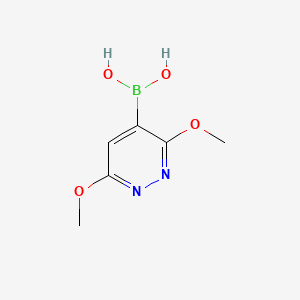

![C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4] oxadiazol-5-yl]-methylaminonium trifluoroacetate](/img/structure/B1393165.png)

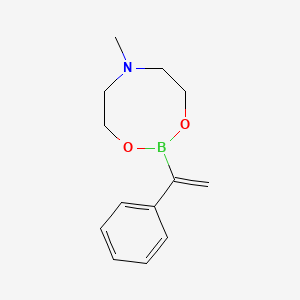

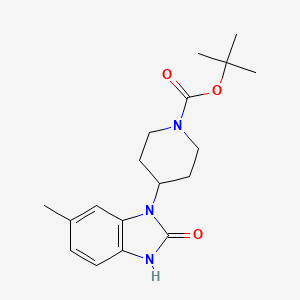

![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)